molecular formula C12H13NO2 B3072731 (2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile CAS No. 1016867-26-7

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile

Cat. No. B3072731
CAS RN: 1016867-26-7
M. Wt: 203.24 g/mol
InChI Key: GWULTBXUQWQJKQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile, or “DMDBF-7-yloxy-acetonitrile” for short, is an organic compound composed of a benzofuran ring system, a dimethyl group, and an acetonitrile group. It is a versatile compound with a wide range of applications in scientific research and industrial processes. DMDBF-7-yloxy-acetonitrile is used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Anionic Cyclization and Electrosynthesis

  • Anionic Cyclization: The cyclization of related compounds under phase-transfer conditions can lead to the formation of chromenes and benzofuranone derivatives, which are important in the synthesis of complex organic molecules (Zdrojewski, Musielak, & Jończyk, 2009).
  • Electrosynthesis: The electrochemical reduction of related benzofuran compounds in acetonitrile can afford corresponding chromenes, demonstrating an efficient method for synthesizing structurally diverse molecules (Tsukayama, Utsumi, & Kunugi, 1995).

Reaction Mechanisms and Product Formation

  • Reaktionen von Azirin: The reaction of certain azirines with salicylic acid hydrazide in acetonitrile leads to the formation of specific amidrazones and triazine derivatives, expanding the understanding of reaction mechanisms involving azirines (Chaloupka & Heimgartner, 1978).
  • Carbosulfan Degradation: The study of carbosulfan degradation in aqueous phase with acetonitrile sheds light on the environmental behavior and degradation pathways of carbamate pesticides (Wei, Furrer, & Schulin, 2000).

Synthesis and Characterization of Complexes

  • Synthesis of Heterocycles: The synthesis of new heterocycles with dicoordinated phosphorus from aminothiazolium bromides in acetonitrile highlights a route to novel phosphorus-containing compounds (Bansal, Mahnot, Sharma, & Karaghiosoff, 1992).
  • Formation of Benzazepines: The reaction of indoles with dimethyl acetylenedicarboxylate in acetonitrile leading to the formation of benzazepines and their derivatives provides insights into the synthetic versatility of indoles (Acheson, Bridson, & Cameron, 1972).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2)8-9-4-3-5-10(11(9)15-12)14-7-6-13/h3-5H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWULTBXUQWQJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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